alpha-Methyl-3-phenanthreneacetic acid

Description

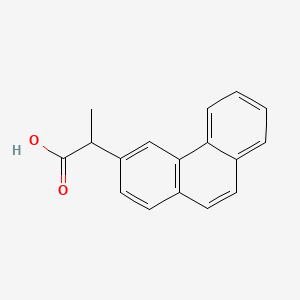

Alpha-Methyl-3-phenanthreneacetic acid is a phenanthrene-derived acetic acid analog with a methyl substituent at the alpha position. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), provides a rigid aromatic framework, which may influence the compound’s physicochemical properties and biological interactions.

Properties

CAS No. |

40453-15-4 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-phenanthren-3-ylpropanoic acid |

InChI |

InChI=1S/C17H14O2/c1-11(17(18)19)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-11H,1H3,(H,18,19) |

InChI Key |

BQGDBXHKMJKCKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-phenanthreneacetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of phenanthrene, followed by subsequent modifications to introduce the methyl and acetic acid groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-3-phenanthreneacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene ring

Common Reagents and Conditions:

Oxidation: Chromic acid (H2CrO4) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H2) with a catalyst like Raney nickel (Ni) is used for reduction.

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation

Major Products:

Oxidation: Phenanthrenequinone derivatives.

Reduction: Dihydrophenanthrene derivatives.

Substitution: Halogenated phenanthrene derivatives

Scientific Research Applications

Alpha-Methyl-3-phenanthreneacetic acid has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Industry: It is used in the production of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Methyl-3-phenanthreneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require data on structurally analogous compounds (e.g., phenanthrene derivatives or substituted phenylacetic acids). Below is a hypothetical framework for such an analysis, contrasted with the unrelated compound in the evidence:

Table 1: Structural and Functional Comparison

Key Differences

Core Structure : Phenanthrene (three fused benzene rings) vs. single benzene ring. Phenanthrene’s extended conjugation may enhance binding to aromatic receptors or enzymes.

Functional Groups: this compound has a carboxylic acid group, while Methyl 2-phenylacetoacetate is an ester derivative with a ketone group.

Applications : Methyl 2-phenylacetoacetate is explicitly linked to illicit drug synthesis , whereas this compound’s applications remain speculative without further data.

Q & A

Q. What are the recommended methods for synthesizing α-methyl-3-phenanthreneacetic acid in laboratory settings?

Synthesis typically involves esterification or Friedel-Crafts alkylation of phenanthrene derivatives. For example, methyl ester intermediates (e.g., Methyl 2-phenylacetoacetate) can be hydrolyzed under acidic or basic conditions to yield carboxylic acids . Reaction optimization may require inert atmospheres and controlled temperatures to avoid side reactions (e.g., oxidation or decarboxylation). Characterization via NMR and HPLC is critical to confirm purity and structural integrity .

Q. Which analytical techniques are most suitable for quantifying α-methyl-3-phenanthreneacetic acid in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used due to its sensitivity for aromatic compounds. For complex matrices, tandem mass spectrometry (LC-MS/MS) enhances specificity, particularly when differentiating isomers. Sample preparation may involve solid-phase extraction (SPE) to remove interfering substances . Calibration curves should be validated using deuterated internal standards to account for matrix effects .

Q. How should α-methyl-3-phenanthreneacetic acid be stored to maintain stability?

Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Avoid exposure to moisture, heat (>25°C), and incompatible materials like strong oxidizers or bases. Periodic stability testing via TLC or HPLC is advised to detect decomposition products, such as phenanthrene derivatives .

Advanced Research Questions

Q. How can researchers address variability in bioassay data when testing α-methyl-3-phenanthreneacetic acid’s biological activity?

Implement a nested experimental design to account for clustered data (e.g., repeated measurements from the same sample batch). Use mixed-effects models to partition variance between technical replicates and biological variability . Include positive controls (e.g., known enzyme inhibitors) and blank samples to normalize interplate variability in assays like ELISA or fluorometric assays .

Q. What strategies resolve contradictions in reactivity data for α-methyl-3-phenanthreneacetic acid under varying pH conditions?

Conduct systematic stability studies across a pH range (2–12) using buffered solutions. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. For example, acidic conditions may promote decarboxylation, while alkaline environments could induce ester hydrolysis. Cross-reference findings with structurally analogous compounds (e.g., 3-fluorophenylacetic acid) to infer reaction pathways .

Q. How should toxicity be assessed when toxicological data for α-methyl-3-phenanthreneacetic acid are unavailable?

Use quantitative structure-activity relationship (QSAR) models to predict toxicity based on substituent effects (e.g., methyl and phenanthrene groups). Validate predictions with in vitro assays, such as mitochondrial toxicity screening (MTT assay) in hepatocyte cell lines. Compare results to phenylacetic acid derivatives, which exhibit moderate hepatotoxicity at high concentrations .

Q. What experimental designs mitigate confounding factors in pharmacokinetic studies of α-methyl-3-phenanthreneacetic acid?

Employ crossover studies to control for inter-individual variability in animal models. Use radiolabeled isotopes (e.g., ¹⁴C) to track absorption and metabolism. For tissue distribution analysis, combine autoradiography with LC-MS to differentiate parent compounds from metabolites. Account for protein binding effects by measuring free vs. total plasma concentrations .

Q. Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR for structure, LC-MS for quantification).

- Safety Protocols : Always use fume hoods and personal protective equipment (PPE) when handling reactive intermediates .

- Ethical Compliance : Follow institutional guidelines for in vivo studies, particularly when extrapolating toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.